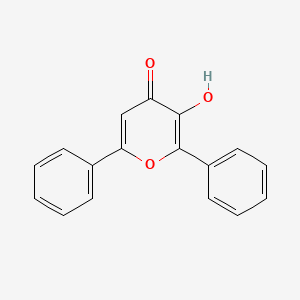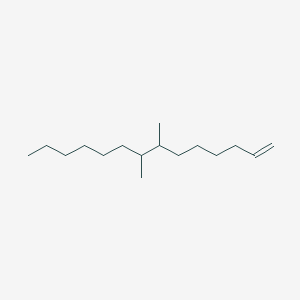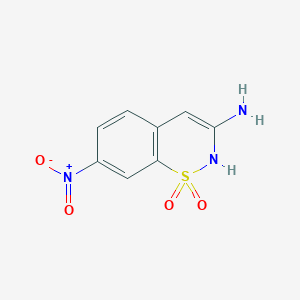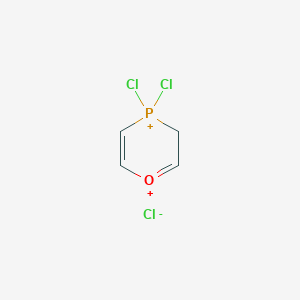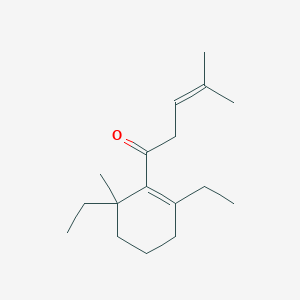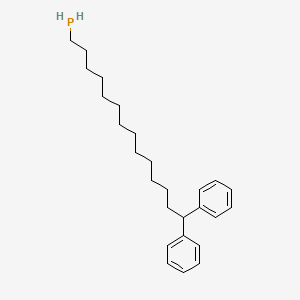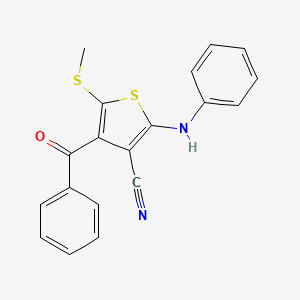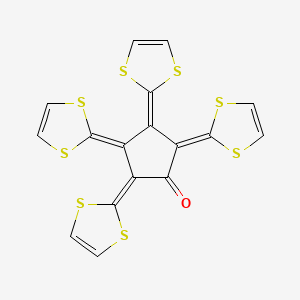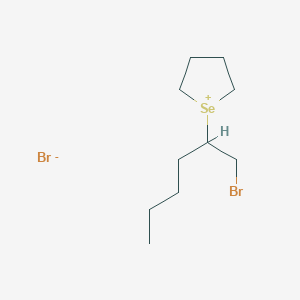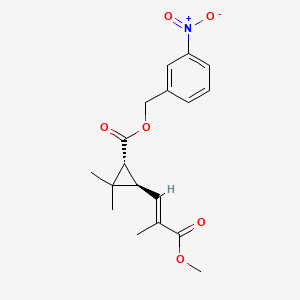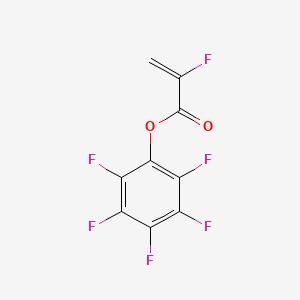![molecular formula C18H36N2O5 B14295230 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane CAS No. 119017-39-9](/img/structure/B14295230.png)
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane is a complex organic compound known for its unique structure and properties. It belongs to the class of cryptands, which are cyclic or polycyclic compounds capable of forming stable complexes with metal ions. This compound is particularly notable for its ability to act as a phase transfer catalyst, facilitating the transfer of ions from one phase to another .
Méthodes De Préparation
The synthesis of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cryptands, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane involves its ability to form stable complexes with metal ions. The compound’s structure allows it to encapsulate metal ions, effectively trapping them within its molecular framework. This property is utilized in various applications, from catalysis to drug delivery .
Comparaison Avec Des Composés Similaires
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane can be compared with other cryptands, such as:
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Similar in structure but with different ring sizes, affecting its complexation properties.
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another cryptand with additional oxygen atoms, providing different binding characteristics.
The uniqueness of this compound lies in its specific ring size and the resulting complexation properties, making it suitable for particular applications where other cryptands may not be as effective .
Propriétés
Numéro CAS |
119017-39-9 |
|---|---|
Formule moléculaire |
C18H36N2O5 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
4,7,13,16,22-pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane |
InChI |
InChI=1S/C18H36N2O5/c1-3-19-5-11-22-15-17-24-13-7-20(4-2-10-21-9-1)8-14-25-18-16-23-12-6-19/h1-18H2 |
Clé InChI |
PZLLSDKIBVWMHW-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCOCCOCCN(CCCOC1)CCOCCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


